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Compound of Interest

Compound Name:
7-Chloro-4-

(phenylsulfanyl)quinoline

Cat. No.: B500985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline, a key intermediate in the development

of various biologically active compounds.

Core Chemical Properties
7-Chloro-4-(phenylsulfanyl)quinoline, with the CAS number 1025-43-0, is a quinoline

derivative characterized by a chlorine atom at the 7-position and a phenylsulfanyl group at the

4-position. Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₁₅H₁₀ClNS ChemicalBook

Molecular Weight 271.76 g/mol ChemicalBook

Melting Point 87-88 °C ChemicalBook

Boiling Point (Predicted) 437.4 ± 25.0 °C ChemicalBook

Density (Predicted) 1.34 ± 0.1 g/cm³ ChemicalBook

pKa (Predicted) 4.29 ± 0.27 ChemicalBook

Appearance Pale white solid
Baxendale Group - Durham

University

Synthesis and Purification
The synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline is typically achieved through a

nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 7-Chloro-4-
(phenylsulfanyl)quinoline
Materials:

7-chloro-4-iodoquinoline

1,2-diphenyldisulfide

Anhydrous solvent (e.g., as specified in the general procedure TP1 from the source)

Reagents for generation of mixed lithium-magnesium intermediates (as per general

procedure TP1)

Ethyl acetate (EtOAc)

Hexanes
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Procedure:

Following the general procedure TP1 outlined by the Baxendale Group, Durham University, a

mixed lithium-magnesium intermediate is generated in situ.

To this solution, 7-chloro-4-iodoquinoline (1.0 equivalent) and 1,2-diphenyldisulfide (1.0

equivalent) are added.

The reaction mixture is stirred under appropriate conditions (time and temperature as

specified in the source).

Upon completion, the reaction is quenched and worked up according to the standard

procedure.

The crude product is purified by column chromatography on silica gel.

The column is eluted with a mixture of ethyl acetate and hexanes to afford 7-Chloro-4-
(phenylsulfanyl)quinoline as a pale white solid.

Yield: 71%

Reactants

Reaction Purification Product
7-Chloro-4-iodoquinoline
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1,2-Diphenyldisulfide
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Caption: Synthetic workflow for 7-Chloro-4-(phenylsulfanyl)quinoline.

Spectral Data
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The structural confirmation of 7-Chloro-4-(phenylsulfanyl)quinoline relies on various

spectroscopic techniques. Below is a summary of the available spectral data.

¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the quinoline and phenyl protons.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.95 d 4.5 H-2

8.26 d 9.1 H-5

8.08 d 2.2 H-8

7.74 d 4.5 H-3

7.60-7.57 m H-6 and Phenyl H

7.54 t 1.6 Phenyl H

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
While a specific spectrum for 7-Chloro-4-(phenylsulfanyl)quinoline is not readily available,

data from closely related 7-chloro-(4-thioalkylquinoline) derivatives suggest the following

expected chemical shift regions. The oxidation state of the sulfur atom significantly influences

the chemical shifts of the quinoline carbons, particularly C2 and C9.
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Carbon Atom Expected Chemical Shift (δ) ppm

C2 ~148-151

C3 ~116-117

C4 Varies significantly with substitution

C4a Varies

C5 Varies

C6 Varies

C7 Varies

C8 Varies

C8a Varies

Phenyl C ~120-140

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the aromatic C-H and

C=C stretching vibrations of the quinoline and phenyl rings.

Mass Spectrometry
High-resolution mass spectrometry of 7-Chloro-4-(phenylsulfanyl)quinoline would show a

molecular ion peak corresponding to its molecular weight, confirming the elemental

composition.

Reactivity
The chemical reactivity of 7-Chloro-4-(phenylsulfanyl)quinoline is primarily dictated by the

quinoline ring system and the phenylsulfanyl substituent.

Nucleophilic Aromatic Substitution
The 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. The

phenylsulfanyl group can be displaced by strong nucleophiles. This reactivity is crucial for the
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synthesis of a variety of 4-substituted quinoline derivatives with potential pharmacological

activities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring

facilitates this type of reaction.

Oxidation of the Phenylsulfanyl Group
The sulfur atom in the phenylsulfanyl group can be oxidized to form the corresponding

sulfoxide and sulfone derivatives. This transformation can significantly alter the electronic

properties and biological activity of the molecule. Studies on related 7-chloro-(4-

thioalkylquinoline) derivatives have shown that oxidation of the sulfur atom can be achieved

using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides

and sulfones often exhibit different cytotoxic activities compared to the parent thioether.

Starting Material

Reactions

Products

7-Chloro-4-(phenylsulfanyl)quinoline

Oxidation
(e.g., m-CPBA)

Nucleophilic Aromatic
Substitution (Nu⁻)

7-Chloro-4-(phenylsulfinyl)quinoline7-Chloro-4-(phenylsulfonyl)quinoline 4-Substituted-7-chloroquinoline

Further
Oxidation
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Caption: Reactivity pathways of 7-Chloro-4-(phenylsulfanyl)quinoline.
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Biological Significance
While 7-Chloro-4-(phenylsulfanyl)quinoline itself is primarily a synthetic intermediate, its

derivatives have shown significant promise in drug discovery. The 7-chloroquinoline scaffold is

a well-established pharmacophore in antimalarial drugs. Furthermore, derivatives incorporating

a sulfur-containing substituent at the 4-position have been investigated for their anticancer and

antiproliferative activities. The oxidation state of the sulfur atom has been shown to be a critical

determinant of cytotoxicity in these compounds. The development of novel antiprotozoal agents

has also utilized this core structure.

This technical guide provides a foundational understanding of the chemical properties of 7-
Chloro-4-(phenylsulfanyl)quinoline, which is essential for its application in synthetic

chemistry and the development of new therapeutic agents.

To cite this document: BenchChem. [In-Depth Technical Guide to 7-Chloro-4-
(phenylsulfanyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b500985#7-chloro-4-phenylsulfanyl-quinoline-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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